5-Nitro-1H-indazol-6-ol 5-Nitro-1H-indazol-6-ol
Brand Name: Vulcanchem
CAS No.: 1082041-56-2
VCID: VC2730149
InChI: InChI=1S/C7H5N3O3/c11-7-2-5-4(3-8-9-5)1-6(7)10(12)13/h1-3,11H,(H,8,9)
SMILES: C1=C2C=NNC2=CC(=C1[N+](=O)[O-])O
Molecular Formula: C7H5N3O3
Molecular Weight: 179.13 g/mol

5-Nitro-1H-indazol-6-ol

CAS No.: 1082041-56-2

Cat. No.: VC2730149

Molecular Formula: C7H5N3O3

Molecular Weight: 179.13 g/mol

* For research use only. Not for human or veterinary use.

5-Nitro-1H-indazol-6-ol - 1082041-56-2

Specification

CAS No. 1082041-56-2
Molecular Formula C7H5N3O3
Molecular Weight 179.13 g/mol
IUPAC Name 5-nitro-1H-indazol-6-ol
Standard InChI InChI=1S/C7H5N3O3/c11-7-2-5-4(3-8-9-5)1-6(7)10(12)13/h1-3,11H,(H,8,9)
Standard InChI Key OIJDAJASYWQSPS-UHFFFAOYSA-N
SMILES C1=C2C=NNC2=CC(=C1[N+](=O)[O-])O
Canonical SMILES C1=C2C=NNC2=CC(=C1[N+](=O)[O-])O

Introduction

Chemical Structure and Properties

5-Nitro-1H-indazol-6-ol consists of a bicyclic structure with a five-membered pyrazole ring fused to a six-membered benzene ring, featuring a nitro group at position 5 and a hydroxyl group at position 6. The compound exists in tautomeric forms (1H and 2H), a common characteristic of indazole derivatives.

Physical and Chemical Properties

The compound is characterized by the following properties:

PropertyValueStatus
CAS Number1082041-56-2Confirmed
Molecular FormulaC₇H₅N₃O₃Confirmed
Molecular Weight179.13 g/molConfirmed
Density1.700 ± 0.06 g/cm³Predicted
Boiling Point399.3 ± 22.0 °CPredicted
Melting PointNot available-
pKa6.39 ± 0.40Predicted
AppearanceSolidInferred

The nitro group at position 5 is electron-withdrawing, which affects the electronic distribution within the molecule, potentially influencing its reactivity and acid-base properties . The presence of the hydroxyl group at position 6 contributes to its potential for hydrogen bonding and increases its hydrophilicity compared to unsubstituted indazole derivatives.

Structural Identifiers

For systematic identification and database referencing, the following identifiers are associated with 5-Nitro-1H-indazol-6-ol:

Identifier TypeValue
IUPAC Name5-nitro-1H-indazol-6-ol
Standard InChIInChI=1S/C7H5N3O3/c11-7-2-5-4(3-8-9-5)1-6(7)10(12)13/h1-3,11H,(H,8,9)
Standard InChIKeyOIJDAJASYWQSPS-UHFFFAOYSA-N
SMILESC1=C2C=NNC2=CC(=C1N+[O-])O
Canonical SMILESC1=C2C=NNC2=CC(=C1N+[O-])O
PubChem Compound ID8628025

These identifiers enable precise cross-referencing across chemical databases and literature.

Spectroscopic Characterization

NMR Spectroscopy

While specific NMR data for 5-Nitro-1H-indazol-6-ol is limited in the literature, related compounds provide valuable reference points. For instance, the NMR profile of (5-nitro-1H-indazol-1-yl)methanol (2c) shows:

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.83 (s, 1H, H4)

  • δ 8.42 (s, 1H, H3)

  • δ 8.27 (d, 1H, J = 9.2, H6)

  • δ 7.92 (d, 1H, J = 9.2 Hz, H7)

  • δ 6.94 (t, 1H, J = 7.5 Hz, OH)

  • δ 5.78 (d, 2H, J = 7.5 Hz, CH₂) ppm

¹³C{¹H} NMR (100 MHz, DMSO-d₆):

  • δ 141.4 (C5)

  • δ 140.8 (C7a)

  • δ 136.4 (C3)

  • δ 123.3 (C3a)

  • δ 121.0 (C6)

  • δ 118.9 (C4)

  • δ 112.0 (C7)

  • δ 71.4 (CH₂) ppm

Mass Spectrometry

The expected mass spectrometry profile would show:

  • [M+H]⁺ peak at m/z 180.06

  • Fragmentation patterns consistent with the indazole scaffold and loss of nitro group fragments

Applications and Research Interest

Pharmaceutical Building Block

5-Nitro-1H-indazol-6-ol serves as a valuable chemical intermediate in various chemical and pharmaceutical applications. Its commercial classification as a "Protein Degrader Building Block" suggests utility in targeted protein degradation research, an emerging area in drug discovery .

Indazole derivatives generally have demonstrated diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory properties. The specific substitution pattern in 5-Nitro-1H-indazol-6-ol may confer unique biological properties or reactivity profiles that make it valuable in medicinal chemistry.

Synthetic Intermediate

The nitro group at position 5 provides a site for further chemical modification, making it a versatile intermediate in organic synthesis. Potential transformations include:

  • Reduction to the corresponding amine (5-amino-1H-indazol-6-ol)

  • Nucleophilic aromatic substitution reactions

  • Metal-catalyzed coupling reactions

  • Functionalization of the hydroxyl group through esterification or etherification

Structural Studies

The compound may serve as a model system for studying tautomerism in heterocyclic compounds. Indazoles can exist in multiple tautomeric forms (primarily 1H and 2H), and the presence of the nitro and hydroxyl substituents would influence the tautomeric equilibrium .

Related Compounds and Structural Analogs

Understanding the properties and applications of structural analogs provides context for 5-Nitro-1H-indazol-6-ol.

Comparison with Structural Analogs

CompoundCAS NumberMolecular FormulaMolecular WeightNotable Properties
1H-Indazol-6-ol135483987C₇H₆N₂O134.14 g/molParent compound without nitro group
5-Methyl-1H-indazol-6-ol1082042-15-6C₈H₈N₂O148.16 g/molContains methyl instead of nitro at position 5
1-((S)-2-Aminopropyl)-1H-indazol-6-ol-C₁₀H₁₃N₃O191.23 g/molPotent 5-HT₂ receptor agonist (EC₅₀ = 42.7 nM)

Structure-Activity Relationships

The 1-((S)-2-Aminopropyl)-1H-indazol-6-ol derivative demonstrates significant biological activity as a peripherally acting 5-HT₂ receptor agonist with potential applications in treating ocular hypertension and glaucoma. This suggests that the indazol-6-ol scaffold, when appropriately functionalized, can interact with important biological targets .

The 5-position substitution (nitro in 5-Nitro-1H-indazol-6-ol versus methyl in 5-Methyl-1H-indazol-6-ol) would be expected to substantially alter the electronic properties and biological activity profiles of these compounds .

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